![molecular formula C11H15N3O3 B14394184 N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide CAS No. 88374-31-6](/img/structure/B14394184.png)
N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide
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Overview
Description
N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl(methyl)amino group and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide typically involves the reaction of 2-amino-5-nitrophenol with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature range of 50-60°C and using a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The ethyl(methyl)amino group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Reduction: Potassium permanganate, water as solvent.
Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenyl bromide), dichloromethane as solvent
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Alkyl or aryl-substituted derivatives
Scientific Research Applications
N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to a decrease in the enzyme’s catalytic efficiency. The pathways involved include the modulation of signal transduction processes and the alteration of cellular metabolic activities .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: A primary amine with a similar structure but lacks the nitro and acetamide groups.
N-Ethyl-N-methylcyclopentylamine: A secondary amine with a cyclopentyl group instead of the nitrophenyl group.
N-Isopropylcyclohexylamine: Another secondary amine with a cyclohexyl group .
Uniqueness
N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide is unique due to the presence of both the nitrophenyl and acetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88374-31-6 |
---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[2-[ethyl(methyl)amino]-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-4-13(3)11-6-5-9(14(16)17)7-10(11)12-8(2)15/h5-7H,4H2,1-3H3,(H,12,15) |
InChI Key |
DZGFHWDVSIAAST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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